molecular formula C13H18FN B2868286 1-[(3-Fluorophenyl)methyl]azepane CAS No. 414886-24-1

1-[(3-Fluorophenyl)methyl]azepane

Cat. No.: B2868286
CAS No.: 414886-24-1
M. Wt: 207.292
InChI Key: DCBGRAHEAXLERJ-UHFFFAOYSA-N
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Description

1-[(3-Fluorophenyl)methyl]azepane is a seven-membered azepane ring substituted with a 3-fluorobenzyl group. Its synthesis typically involves the condensation of (S)-piperidine-2-carboxylic acid methyl ester hydrochloride with 3-fluorobenzaldehyde, followed by additional functionalization steps as outlined in patent applications .

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]azepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN/c14-13-7-5-6-12(10-13)11-15-8-3-1-2-4-9-15/h5-7,10H,1-4,8-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBGRAHEAXLERJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Fluorophenyl)methyl]azepane typically involves the cyclization of linear precursors. One common method is the photochemical dearomative ring expansion of nitroarenes, which involves the conversion of the nitro group into a singlet nitrene under blue light irradiation. This process occurs at room temperature and transforms a six-membered benzenoid framework into a seven-membered ring system, followed by hydrogenolysis to yield the azepane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization techniques. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Fluorophenyl)methyl]azepane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The fluorophenyl group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

1-[(3-Fluorophenyl)methyl]azepane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(3-Fluorophenyl)methyl]azepane involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to various biological effects. The azepane ring provides structural stability and flexibility, allowing the compound to interact with multiple targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The following table compares 1-[(3-Fluorophenyl)methyl]azepane with structurally related azepane and diazepane derivatives:

Compound Name Structure Molecular Formula Molecular Weight CAS No. Key Substituents
This compound Azepane ring with 3-fluorobenzyl group C₁₃H₁₆FN 205.27 Not explicitly listed in evidence 3-Fluorophenylmethyl substituent on azepane
1-[4-(azepan-1-yl)-3-fluorophenyl]ethan-1-one Azepane linked to 3-fluoroacetophenone scaffold C₁₄H₁₈FNO 235.30 420826-76-2 Acetyl group at position 4, azepane at position 1 of fluorophenyl ring
1-(3-Trifluoromethylphenyl)-[1,4]diazepane Diazepane (7-membered ring with two N atoms) substituted with 3-CF₃-phenyl C₁₂H₁₅F₃N₂ 244.26 74418-15-8 Trifluoromethylphenyl group; diazepane backbone
1-[(6-Fluoropyridin-3-yl)methyl]azepane Azepane substituted with 6-fluoropyridin-3-ylmethyl group C₁₂H₁₇FN₂ 208.28 2138585-21-2 Fluoropyridinylmethyl substituent (vs. fluorophenylmethyl)

Functional and Pharmacological Differences

Receptor Interactions and Selectivity

Key Research Findings

  • Structural-Activity Relationships (SAR) :
    • Substitution at the phenyl ring (e.g., 3-fluoro vs. 3-CF₃) significantly impacts receptor affinity and metabolic stability.
    • Diazepane derivatives (e.g., 1-(3-Trifluoromethylphenyl)-[1,4]diazepane) show enhanced rigidity compared to azepanes, possibly affecting pharmacokinetics .

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